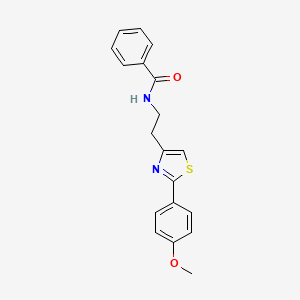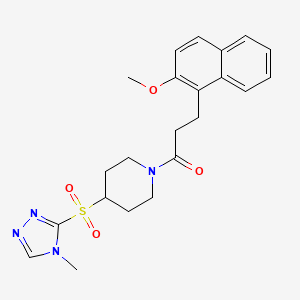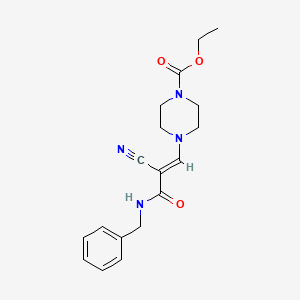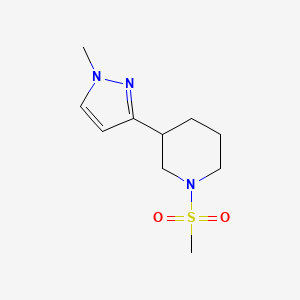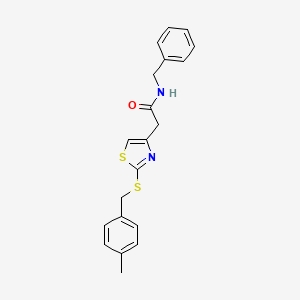
N-苄基-2-(2-((4-甲基苄基)硫)噻唑-4-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the thiazole family, which is known for its diverse biological activities .
科学研究应用
N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用机制
Target of Action
It’s known that 2-aminothiazole derivatives, a class to which this compound belongs, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that certain 2-aminothiazole derivatives can inhibit tubulin polymerization , which is a crucial process in cell division. This suggests that N-benzyl-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide might interact with its targets to inhibit cell division, thereby exerting its effects.
Biochemical Pathways
Given that some 2-aminothiazole derivatives can inhibit tubulin polymerization , it’s plausible that this compound might affect the microtubule dynamics pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Result of Action
Given that certain 2-aminothiazole derivatives can inhibit tubulin polymerization , it’s plausible that this compound might cause cell cycle arrest and apoptosis in cancer cells.
准备方法
The synthesis of N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzyl chloride with thioamide to form the thiazole ring, followed by benzylation to introduce the benzyl group . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium carbonate . Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency .
化学反应分析
N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole positions, using reagents like sodium hydride or potassium tert-butoxide.
相似化合物的比较
N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:
2-aminothiazole: Known for its anticancer and antimicrobial properties.
Benzothiazole: Exhibits significant activity against tuberculosis.
Thiazole-based sulfonamides: Used as antimicrobial and antifungal agents.
What sets N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide apart is its unique combination of benzyl and thiazole groups, which contribute to its diverse biological activities and potential therapeutic applications.
属性
IUPAC Name |
N-benzyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-15-7-9-17(10-8-15)13-24-20-22-18(14-25-20)11-19(23)21-12-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMOVDSITTUEPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
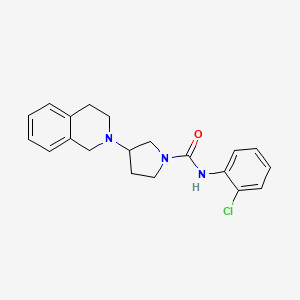
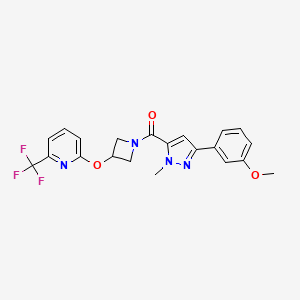
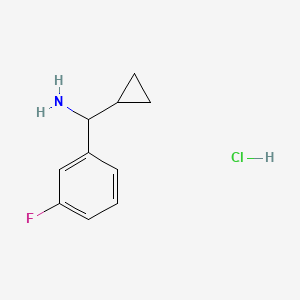
![2-(2-Fluorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide](/img/structure/B2397350.png)
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2397352.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2397357.png)
![6-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B2397358.png)
![ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2397359.png)
